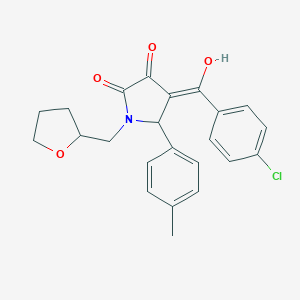
N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide, also known as BAY 11-7082, is a small molecule inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). NF-κB is a transcription factor that plays a crucial role in the regulation of immune response, inflammation, and cell survival. BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082 acts as an inhibitor of NF-κB signaling pathway by blocking the activation of inhibitor of kappa B kinase (IKK) complex, which is responsible for the phosphorylation and degradation of inhibitor of kappa B (IκB) proteins. IκB proteins are responsible for the sequestration of NF-κB in the cytoplasm, and their degradation leads to the translocation of NF-κB to the nucleus, where it activates the transcription of target genes involved in immune response, inflammation, and cell survival.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor alpha (TNF-α). It has also been shown to inhibit the activation of immune cells, such as T cells, B cells, and macrophages. In cancer, N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082 has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082 has several advantages and limitations for lab experiments. Its small size and low molecular weight make it easy to handle and administer in vitro and in vivo. Its specificity for NF-κB signaling pathway makes it a valuable tool for studying the role of NF-κB in various diseases. However, its potency and selectivity for IKK complex can vary depending on the cell type and experimental conditions, which can affect the interpretation of the results. Its potential toxicity and off-target effects should also be taken into consideration when designing experiments.
Future Directions
Several future directions can be explored in the study of N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders, cardiovascular diseases, and infectious diseases. Another direction is to develop more potent and selective inhibitors of NF-κB signaling pathway based on the structure of N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082. Additionally, the combination of N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082 with other drugs or therapies can be explored to enhance its therapeutic efficacy and reduce its potential toxicity.
Synthesis Methods
N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-chloro-2-methylphenylamine with 4-(2-ethoxyethoxy)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the corresponding amide. The amide is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride, which is finally reacted with 4-(2-ethoxyethoxy)aniline in the presence of a base such as triethylamine to yield N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082 has been shown to inhibit the growth and survival of cancer cells by blocking NF-κB signaling pathway. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In autoimmune disorders, N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide 11-7082 has been shown to inhibit the activation of immune cells and reduce the production of autoantibodies.
properties
Product Name |
N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide |
|---|---|
Molecular Formula |
C18H20ClNO3 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide |
InChI |
InChI=1S/C18H20ClNO3/c1-3-22-11-12-23-15-9-7-14(8-10-15)18(21)20-17-6-4-5-16(19)13(17)2/h4-10H,3,11-12H2,1-2H3,(H,20,21) |
InChI Key |
QGEMTSSBDMUVPH-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-{2-(4-ethylphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266869.png)


![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266876.png)
![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266881.png)

![1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B266885.png)
![3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266890.png)
![3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266897.png)

![2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266899.png)
![3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B266900.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B266901.png)